molecular formula C20H19ClN2O2 B15003889 2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide

2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide

Cat. No.: B15003889
M. Wt: 354.8 g/mol
InChI Key: OFVATSVGGPWBJB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is a synthetic organic compound with a complex structure It features a chlorophenoxy group, a pyrrole ring, and a phenylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide typically involves multiple steps. One common method starts with the preparation of 3-chlorophenol, which is then reacted with epichlorohydrin to form 3-chlorophenoxypropanol. This intermediate is further reacted with 4-(1H-pyrrol-1-yl)benzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
  • 2-(3-Bromophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
  • 2-(3-Methylphenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide

Uniqueness

2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide

InChI

InChI=1S/C20H19ClN2O2/c1-15(25-19-6-4-5-17(21)13-19)20(24)22-14-16-7-9-18(10-8-16)23-11-2-3-12-23/h2-13,15H,14H2,1H3,(H,22,24)

InChI Key

OFVATSVGGPWBJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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